![molecular formula C20H23ClFN3O2 B2901201 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 1049372-78-2](/img/structure/B2901201.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The exact mechanism of action of FMPA is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. FMPA has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
FMPA has been shown to have various biochemical and physiological effects in animal models, including changes in neurotransmitter levels, gene expression, and protein synthesis. FMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, and to enhance synaptic plasticity, which is the ability of the brain to adapt and change in response to experience.
Advantages and Limitations for Lab Experiments
FMPA has several advantages for lab experiments, including its high potency and selectivity for its target receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, FMPA also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on FMPA, including further studies on its mechanism of action and its potential therapeutic applications in various fields of medicine. In psychiatry, future research could focus on the use of FMPA in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. In neurology, future research could focus on the use of FMPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In oncology, future research could focus on the development of FMPA derivatives with improved anti-tumor activity and reduced toxicity.
Synthesis Methods
The synthesis of FMPA involves the reaction of 4-chlorophenylpiperazine with 2-(4-fluorophenoxy)acetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain FMPA in high yield and purity.
Scientific Research Applications
FMPA has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, FMPA has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety disorders and depression. In neurology, FMPA has been studied for its neuroprotective effects in animal models of traumatic brain injury and stroke, suggesting its potential use in the prevention and treatment of neurological disorders. In oncology, FMPA has been shown to have anti-tumor activity in vitro and in vivo, indicating its potential use as a chemotherapeutic agent.
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNHVFOBXFLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.